molecular formula C15H18N2O B5599050 6-(4-Pentylphenyl)pyridazin-3-ol CAS No. 64779-15-3

6-(4-Pentylphenyl)pyridazin-3-ol

Cat. No.: B5599050
CAS No.: 64779-15-3
M. Wt: 242.32 g/mol
InChI Key: PWWVDTDJZFDTAS-UHFFFAOYSA-N
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Description

6-(4-Pentylphenyl)pyridazin-3-ol is a compound belonging to the pyridazinone family, which is known for its diverse pharmacological activities. Pyridazinones are heterocyclic compounds containing nitrogen atoms at positions 1 and 2 in a six-membered ring and an oxygen atom at position 3.

Chemical Reactions Analysis

Types of Reactions

6-(4-Pentylphenyl)pyridazin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine, aryl hydrazines, ketones, esters, and 1,4-dicarbonyl compounds. Reaction conditions often involve the use of solvents like acetonitrile (MeCN) or acetic acid (AcOH) to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various substituted pyridazinones, which can exhibit different pharmacological properties depending on the substituents introduced .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-(4-Pentylphenyl)pyridazin-3-ol include other pyridazinone derivatives, such as:

Uniqueness

This specific substituent may enhance its activity in certain biological assays or provide unique interactions with molecular targets .

Properties

IUPAC Name

3-(4-pentylphenyl)-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c1-2-3-4-5-12-6-8-13(9-7-12)14-10-11-15(18)17-16-14/h6-11H,2-5H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWWVDTDJZFDTAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C2=NNC(=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601287657
Record name 6-(4-Pentylphenyl)-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601287657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64779-15-3
Record name 6-(4-Pentylphenyl)-3(2H)-pyridazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64779-15-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(4-Pentylphenyl)-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601287657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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